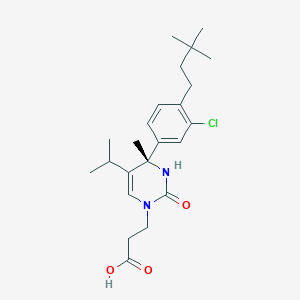
Retezorogant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retezorogant: is a retinoid-related orphan receptor gamma antagonist. It is a synthetic compound designed to inhibit the activity of retinoid-related orphan receptor gamma, which plays a crucial role in the regulation of immune responses and inflammation. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including autoimmune disorders and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: Retezorogant is synthesized through a multi-step organic synthesis processThe synthesis typically involves the use of reagents such as organolithium or organomagnesium compounds, which facilitate the formation of carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product. The use of advanced chemical engineering techniques and equipment is essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Retezorogant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially affecting its binding affinity to retinoid-related orphan receptor gamma.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, which can lead to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with different functional groups.
Scientific Research Applications
Retezorogant has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of retinoid-related orphan receptor gamma in chemical reactions and molecular interactions.
Biology: this compound is employed in biological studies to investigate its effects on immune cell function and inflammation.
Medicine: The compound is being explored for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as certain types of cancer.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
Retezorogant exerts its effects by binding to and inhibiting the activity of retinoid-related orphan receptor gamma. This receptor is involved in the regulation of gene expression related to immune responses and inflammation. By antagonizing this receptor, this compound can modulate the activity of immune cells, leading to reduced inflammation and altered immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine production and the suppression of immune cell activation .
Comparison with Similar Compounds
SR2211: Another retinoid-related orphan receptor gamma antagonist with similar biological activity.
GSK2981278: A compound that also targets retinoid-related orphan receptor gamma but has a different chemical structure.
VTP-43742: An inhibitor of retinoid-related orphan receptor gamma with potential therapeutic applications in autoimmune diseases.
Uniqueness of Retezorogant: this compound is unique due to its specific chemical structure, which confers distinct binding properties and biological activity. Compared to other similar compounds, this compound may offer advantages in terms of potency, selectivity, and pharmacokinetic properties, making it a valuable tool in scientific research and drug development .
Properties
CAS No. |
1950570-48-5 |
|---|---|
Molecular Formula |
C23H33ClN2O3 |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
3-[(6S)-6-[3-chloro-4-(3,3-dimethylbutyl)phenyl]-6-methyl-2-oxo-5-propan-2-yl-1H-pyrimidin-3-yl]propanoic acid |
InChI |
InChI=1S/C23H33ClN2O3/c1-15(2)18-14-26(12-10-20(27)28)21(29)25-23(18,6)17-8-7-16(19(24)13-17)9-11-22(3,4)5/h7-8,13-15H,9-12H2,1-6H3,(H,25,29)(H,27,28)/t23-/m0/s1 |
InChI Key |
NVHZEOLMCJUIID-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=CN(C(=O)N[C@@]1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O |
Canonical SMILES |
CC(C)C1=CN(C(=O)NC1(C)C2=CC(=C(C=C2)CCC(C)(C)C)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















